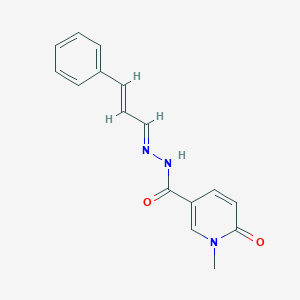
5-(4-chlorophenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone, commonly known as CBF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CBF has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of CBF in exhibiting its biological activities is not fully understood. However, it has been reported that CBF may interact with DNA and inhibit the activity of certain enzymes, leading to cell death in cancer cells. In addition, CBF has been shown to induce apoptosis and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects:
CBF has been reported to exhibit various biochemical and physiological effects. In cancer cells, CBF has been shown to induce cell cycle arrest, inhibit angiogenesis, and reduce the expression of certain proteins involved in cancer cell survival. In addition, CBF has been shown to reduce the levels of reactive oxygen species and lipid peroxidation in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBF has several advantages for lab experiments, including its high purity, low toxicity, and ease of synthesis. However, CBF has some limitations, including its limited solubility in water and its instability under certain conditions.
Direcciones Futuras
There are several future directions for the research on CBF. One potential direction is to study the effect of CBF on different types of cancer cells and to investigate its potential use in combination with other anticancer drugs. Another direction is to study the environmental fate and transport of CBF and its potential impact on the environment. In addition, further studies are needed to elucidate the mechanism of action of CBF and to explore its potential use in other fields, such as agriculture and material science.
Conclusion:
In conclusion, CBF is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CBF has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. CBF has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on CBF, and further studies are needed to fully understand its potential applications.
Aplicaciones Científicas De Investigación
CBF has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, CBF has been shown to exhibit anticancer, antitumor, and antiviral activities. In agriculture, CBF has been used as a plant growth regulator, and in environmental science, CBF has been studied for its potential use as a fluorescent probe for detecting heavy metal ions.
Propiedades
IUPAC Name |
N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3OS/c19-13-7-5-12(6-8-13)16-10-9-14(23-16)11-20-22-18-21-15-3-1-2-4-17(15)24-18/h1-11H,(H,21,22)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCQKHOMMQGCKE-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NN=CC3=CC=C(O3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2-fluorobenzylidene)hydrazino]-N-(3-methylphenyl)-4-oxobutanamide](/img/structure/B3857667.png)

![N-{2-[2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazino]-2-oxoethyl}-2-phenylacetamide](/img/structure/B3857695.png)
![N-{3-[(4-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide](/img/structure/B3857703.png)

![3-[(2-thienylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3857714.png)
![N-{2-[2-(8-hydroxy-5-methyl-2-quinolinyl)vinyl]phenyl}acetamide](/img/structure/B3857719.png)

![3-methyl-N-{4-[(5-methyl-3-furoyl)amino]phenyl}-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B3857732.png)
![3-[(2-bromo-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B3857738.png)
![3-methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone](/img/structure/B3857751.png)
![N-{1-[3-(4-methoxyphenyl)acryloyl]-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl}-N-phenylacetamide](/img/structure/B3857755.png)

